3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide is a synthetic organic compound with the molecular formula C({21})H({22})N({2})O({3}) It is characterized by the presence of a benzamide group attached to a carbazole moiety, which is further substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole structure.
Amidation: The final step involves the formation of the benzamide linkage. This can be done by reacting the methoxylated carbazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3,4-dihydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide.
Reduction: Formation of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: The compound could modulate pathways related to neuroprotection, anti-inflammatory responses, or cell signaling, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the carbazole moiety, making it less complex and potentially less bioactive.
N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
Carbamazepine: A well-known anticonvulsant with a similar carbazole structure but different functional groups.
Uniqueness
3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide is unique due to the combination of its methoxy-substituted benzamide and carbazole core, which may confer distinct pharmacological properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-10-7-13(11-20(19)26-2)21(24)22-14-8-9-18-16(12-14)15-5-3-4-6-17(15)23-18/h7-12,23H,3-6H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHYXEDNJXCIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC4=C3CCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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